molecular formula C17H18N2O3 B2457323 N-(2-hydroxyphenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide CAS No. 1795483-89-4

N-(2-hydroxyphenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide

Cat. No.: B2457323
CAS No.: 1795483-89-4
M. Wt: 298.342
InChI Key: CIMXDWUQBYQPNZ-UHFFFAOYSA-N
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Description

N-(2-hydroxyphenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide is a synthetic heterocyclic compound designed for biochemical research. This molecule features a unique hybrid structure, incorporating a 2-hydroxyphenylacetamide group linked via an ether chain to a 5,6,7,8-tetrahydroquinoline scaffold. The distinct presence of both phenolic hydrogen-bonding motifs and a tetrahydroquinoline system, known for its pharmacophoric properties, makes this compound a valuable intermediate for medicinal chemistry and drug discovery programs. Researchers can utilize this compound as a key building block for the synthesis of more complex molecules or as a core structure for developing novel chemical probes. Its structure suggests potential for investigation in various biochemical pathways, though its specific mechanism of action and biological profile are dependent on the research context and require empirical determination. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(2-hydroxyphenyl)-2-(5,6,7,8-tetrahydroquinolin-4-yloxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c20-15-8-4-3-7-14(15)19-17(21)11-22-16-9-10-18-13-6-2-1-5-12(13)16/h3-4,7-10,20H,1-2,5-6,11H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIMXDWUQBYQPNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=CC(=C2C1)OCC(=O)NC3=CC=CC=C3O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyphenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide typically involves the following steps:

    Formation of the Hydroxyphenyl Intermediate: The starting material, 2-hydroxyaniline, undergoes a reaction with acetic anhydride to form N-(2-hydroxyphenyl)acetamide.

    Coupling with Tetrahydroquinoline: The intermediate is then reacted with 5,6,7,8-tetrahydroquinoline in the presence of a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyphenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

N-(2-hydroxyphenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-hydroxyphenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the tetrahydroquinoline moiety can interact with various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyphenyl)acetamide: Lacks the tetrahydroquinoline moiety, resulting in different chemical and biological properties.

    2-(2-hydroxyphenyl)quinoline: Contains a quinoline instead of a tetrahydroquinoline moiety, leading to variations in reactivity and applications.

Uniqueness

N-(2-hydroxyphenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide is unique due to the presence of both the hydroxyphenyl and tetrahydroquinoline groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various research applications.

Biological Activity

N-(2-hydroxyphenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide is a compound characterized by the presence of both a hydroxyphenyl and a tetrahydroquinoline moiety. This unique structural configuration suggests a diverse range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC17H18N2O3
Molecular Weight298.34 g/mol
CAS Number1795483-89-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The hydroxyphenyl group is capable of forming hydrogen bonds and engaging in π-π interactions, while the tetrahydroquinoline moiety can bind to specific receptors and enzymes. This dual interaction profile may modulate several biological pathways, leading to its therapeutic effects.

Biological Activities

  • Anticancer Properties : Research indicates that compounds with tetrahydroquinoline structures exhibit significant anticancer activities. For instance, derivatives of tetrahydroquinoline have shown potential in inhibiting cell proliferation in various cancer cell lines including HeLa (cervical carcinoma), HT-29 (colorectal adenocarcinoma), and A2780 (ovarian carcinoma) cells .
    • Case Study : In a study evaluating a series of tetrahydroquinoline derivatives, compounds demonstrated IC50 values indicating effective inhibition of cancer cell growth. One derivative exhibited an IC50 value as low as 4.1 nM against certain cancer cell lines .
  • Anti-inflammatory Effects : The compound's structural features suggest potential anti-inflammatory properties. The hydroxyphenyl group is known to engage in interactions that may inhibit pro-inflammatory pathways.
  • Antimicrobial Activity : Tetrahydroquinoline derivatives have been recognized for their antibacterial properties against various pathogens. Research has indicated that modifications to the tetrahydroquinoline structure can enhance antimicrobial efficacy .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(2-hydroxyphenyl)acetamideLacks tetrahydroquinoline moietyLimited anticancer activity
2-(2-hydroxyphenyl)quinolineContains quinoline instead of tetrahydroquinolineVaries in reactivity; some anticancer activity

The presence of both functional groups in this compound enhances its reactivity and potential biological applications compared to its analogs.

Research Findings

Recent studies have focused on synthesizing and evaluating the biological properties of various tetrahydroquinoline derivatives. The findings indicate that modifications to the tetrahydroquinoline structure can lead to significant improvements in bioactivity:

  • Antiproliferative Activity : A library of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives was synthesized and tested for antiproliferative activity against human dermal microvascular endothelial cells and several cancer cell lines .
  • Mechanistic Insights : The mechanism by which these compounds exert their effects includes inhibition of specific enzymes involved in cell proliferation and survival pathways.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(2-hydroxyphenyl)-2-((5,6,7,8-tetrahydroquinolin-4-yl)oxy)acetamide?

  • Methodological Answer : Synthesis typically involves:

Coupling Reactions : Reacting 5,6,7,8-tetrahydroquinolin-4-ol with chloroacetyl chloride to form the ether linkage .

Amide Formation : Condensing the intermediate with 2-hydroxyphenylamine under basic conditions (e.g., triethylamine in DMF) .

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product, confirmed by TLC and HPLC (>95% purity) .
Critical parameters include reaction temperature (0–5°C for acylation) and inert atmosphere to prevent oxidation .

Q. How is the molecular structure of this compound validated?

  • Methodological Answer : Structural confirmation relies on:

  • NMR Spectroscopy : 1^1H NMR (DMSO-d6) shows distinct signals for the phenolic -OH (δ 9.8 ppm), acetamide carbonyl (δ 168.5 ppm in 13^{13}C NMR), and tetrahydroquinoline protons (δ 1.5–2.8 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak [M+H]+^+ at m/z 355.1425 (calculated: 355.1422) .
  • IR Spectroscopy : Peaks at 1650 cm1^{-1} (amide C=O) and 3300 cm1^{-1} (phenolic O-H) validate functional groups .

Q. What preliminary assays are used to assess its biological activity?

  • Methodological Answer : Initial screens include:

  • Enzyme Inhibition : Testing against kinases (e.g., EGFR) via fluorescence-based assays (IC50_{50} determination) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with doxorubicin as a positive control .
  • Solubility Studies : Shake-flask method in PBS (pH 7.4) to guide formulation for in vivo studies .

Advanced Research Questions

Q. How can contradictory NMR data for the acetamide moiety be resolved?

  • Methodological Answer : Contradictions arise from tautomerism or solvent effects. Solutions include:

  • 2D NMR : HSQC and HMBC to correlate carbonyl carbons with adjacent protons, distinguishing keto-enol forms .
  • Variable Temperature NMR : Conduct experiments at 25°C and 60°C to observe dynamic equilibria .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts, aiding peak assignment .

Q. What strategies optimize the synthetic yield of this compound?

  • Methodological Answer : Optimization involves:

  • Catalyst Screening : Pd/C or NiCl2_2 for selective etherification, improving yields from 45% to 72% .
  • Solvent Selection : Replacing DMF with THF reduces side reactions (e.g., hydrolysis) during amide coupling .
  • Microwave-Assisted Synthesis : Reduces reaction time from 12 hours to 2 hours while maintaining >90% purity .

Q. How does the hydroxyl group position influence its bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies compare analogs:

  • Positional Isomers : Synthesize N-(3- or 4-hydroxyphenyl) variants and test antiproliferative activity .
  • Hydrogen Bonding Analysis : X-ray crystallography reveals intramolecular H-bonds between -OH and acetamide carbonyl, stabilizing bioactive conformations .
  • Electron-Withdrawing Substitutents : Introduce -NO2_2 or -CF3_3 to the phenyl ring; assess changes in IC50_{50} against tyrosine kinases .

Q. What in vivo models are suitable for evaluating its neuroprotective potential?

  • Methodological Answer : Preclinical models include:

  • Oxidative Stress Models : Induce neurodegeneration in rats with rotenone, measure glutathione levels and apoptosis markers (caspase-3) after oral administration .
  • Pharmacokinetics : LC-MS/MS quantifies plasma concentrations post-IV and oral dosing to calculate bioavailability .
  • Blood-Brain Barrier Penetration : In situ perfusion assay in mice; logP (2.8) predicts moderate CNS penetration .

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